1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylamine
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylamine is an organic compound that features a quinoline core substituted with a sulfonyl chloride group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylamine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under appropriate conditions.
Substitution: The chlorine atom in the sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or alcohols are used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Corresponding sulfonamide or sulfonate esters.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, while the quinoline core can engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
4-Chlorobenzenesulfonyl chloride: Shares the sulfonyl chloride group but lacks the quinoline core.
1,2,3,4-Tetrahydroquinoline: Shares the quinoline core but lacks the sulfonyl chloride group.
Uniqueness: 1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylamine is unique due to the combination of the sulfonyl chloride group and the quinoline core, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c16-12-4-7-14(8-5-12)21(19,20)18-9-1-2-11-3-6-13(17)10-15(11)18/h3-8,10H,1-2,9,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZSLJYUVOMDCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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